Methyl 11-bromoundec-10-ynoate
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Overview
Description
Methyl 11-bromoundec-10-ynoate is an organic compound with the molecular formula C12H19BrO2. It is a brominated ester that features a triple bond between the tenth and eleventh carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-bromoundec-10-ynoate can be synthesized through several methods. One common approach involves the bromination of undec-10-ynoic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-bromoundec-10-ynoate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Scientific Research Applications
Methyl 11-bromoundec-10-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-bromoundec-10-ynoate involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These reactive sites make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl undec-10-ynoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 11-bromoundecanoate: Lacks the triple bond, affecting its reactivity in addition reactions.
Uniqueness
Methyl 11-bromoundec-10-ynoate is unique due to the combination of a bromine atom and a triple bond, which provides a distinct set of reactivity patterns not found in similar compounds .
Properties
CAS No. |
123041-58-7 |
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Molecular Formula |
C12H19BrO2 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
methyl 11-bromoundec-10-ynoate |
InChI |
InChI=1S/C12H19BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-8,10H2,1H3 |
InChI Key |
ZYQPPSDJFXQXQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC#CBr |
Origin of Product |
United States |
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